3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O2/c20-19(21,22)11-4-3-5-12(8-11)24-17(25)9-14(18(24)26)15-10-23-16-7-2-1-6-13(15)16/h1-8,10,14,23H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKAFBFGDDEYJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . The indole derivative can then be further functionalized to introduce the trifluoromethylphenyl group and the pyrrolidine-2,5-dione moiety.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as catalytic protodeboronation of pinacol boronic esters and other advanced organic transformations are employed to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindoles.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxindoles, reduced indole derivatives, and substituted phenyl and indole compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that derivatives of indole and pyrrolidine exhibit significant anticancer activities. For instance, compounds similar to 3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione have shown effectiveness against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers. In vitro studies demonstrated that these compounds can inhibit cell proliferation and induce apoptosis, suggesting their potential as chemotherapeutic agents .
Neuroprotective Effects
Indole derivatives are known for their neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agricultural Applications
Antifungal Activity
The compound has been evaluated for its antifungal properties, showing activity against various plant pathogens. For example, it has demonstrated efficacy against Botrytis cinerea, a major fungal pathogen affecting crops. The antifungal activity was assessed through bioassays that indicated significant inhibition rates at concentrations as low as 50 μg/ml .
Insecticidal Properties
In addition to antifungal activity, derivatives of this compound have shown moderate insecticidal effects against pests such as Mythimna separata and Spodoptera frugiperda. These findings suggest potential applications in crop protection strategies, providing an alternative to conventional pesticides .
Material Science
Synthesis of Novel Polymers
The unique chemical structure of 3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione makes it a candidate for the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research is ongoing to explore its use in developing materials for electronics and coatings that require specific functional properties .
Case Study 1: Anticancer Activity
A study published in the Frontiers in Chemistry evaluated a series of indole derivatives for their anticancer properties. Among these, a compound structurally related to 3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione exhibited significant cytotoxicity against multiple cancer cell lines at low concentrations, indicating its potential as a lead compound for further development .
Case Study 2: Agricultural Efficacy
In agricultural research, several trifluoromethyl pyrimidine derivatives were synthesized and tested for their antifungal and insecticidal activities. The results showed that compounds similar to 3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione had comparable efficacy to commercial fungicides, suggesting their viability as eco-friendly alternatives in pest management strategies .
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The indole moiety can engage in hydrogen bonding and π-π interactions, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions influence the compound’s binding affinity and selectivity towards biological targets, modulating various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogs include:
- 3-(1H-Indol-3-yl)-1-phenylpyrrolidine-2,5-dione (CAS 199744-56-4): Lacks the trifluoromethyl group, resulting in lower molecular weight (290.32 g/mol vs. ~347.3 g/mol for the trifluoromethyl variant) and reduced lipophilicity (clogP ~2.5 vs. ~3.8) .
- 4-Butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives : Incorporate a piperazine ring, enhancing 5-HT1A affinity (Ki = 3.2 nM for compound 31 vs. serotonin’s Ki = 2.1 nM) .
- 5-Methoxy- and 5-Fluoro-indole variants : Substituents on the indole ring modulate SERT inhibition. For example, 5-methoxy derivatives show improved SERT binding (IC50 < 10 nM) compared to unsubstituted indoles .
Pharmacological Profiles
Table 1: Comparison of Key Parameters
Key Findings
- Piperazine vs. Pyrrolidine Scaffolds : Piperazine-containing derivatives (e.g., compound 31) exhibit superior 5-HT1A affinity (Ki = 3.2 nM) due to additional hydrogen-bonding interactions with the receptor’s active site . In contrast, pyrrolidine-2,5-dione derivatives prioritize balanced SERT/5-HT1A dual activity .
- Substituent Positioning : 5-Methoxy or 5-fluoro groups on the indole ring optimize SERT inhibition, while substitutions at N1 of the pyrrolidine ring (e.g., arylpiperazine) fine-tune 5-HT1A selectivity .
Biological Activity
3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a compound that belongs to a class of indole derivatives known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an indole moiety and a pyrrolidine-2,5-dione structure, which are known to contribute to its biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry.
Pharmacological Activity
Research has demonstrated various pharmacological activities associated with this compound:
Anticonvulsant Activity
In vitro studies have shown that derivatives of this compound exhibit significant anticonvulsant properties. For instance, certain analogs demonstrated maximal protection in seizure models, indicating their potential as antiepileptic agents. The mechanism appears to involve the inhibition of sodium and calcium currents, as well as antagonism of TRPV1 receptors .
Cytotoxic Effects
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it exhibited low IC50 values (1.9 µg/mL for HCT-116 and 2.3 µg/mL for MCF-7), suggesting potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Enzyme Inhibition
Studies have indicated that 3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione acts as an inhibitor of specific enzymes involved in inflammatory pathways. For example, it has been shown to inhibit prostaglandin synthetase in vitro, which may explain its anti-inflammatory properties .
The biological activity of this compound can be attributed to several mechanisms:
- Ion Channel Modulation : By modulating ion channels such as sodium and calcium channels, the compound can alter neuronal excitability and prevent seizures.
- Receptor Antagonism : The interaction with TRPV1 receptors contributes to its anticonvulsant effects.
- Enzyme Inhibition : The inhibition of prostaglandin synthesis suggests potential applications in treating inflammatory conditions.
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Anticonvulsant Efficacy : In a study utilizing the 6 Hz seizure model, compounds similar to 3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione demonstrated significant anticonvulsant activity with protective indexes indicating a favorable benefit-risk ratio .
- Cytotoxicity Against Cancer Cells : A comparative analysis showed that the compound's derivatives had lower IC50 values than established chemotherapeutics in various cancer cell lines, highlighting their potential as novel anticancer agents .
Data Tables
The following table summarizes key findings related to the biological activity of 3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione:
| Activity Type | Model/Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Anticonvulsant | 6 Hz Seizure Model | - | Sodium/Ca²⁺ Channel Inhibition |
| Cytotoxicity | HCT-116 (Colon Cancer) | 1.9 | Apoptosis Induction |
| Cytotoxicity | MCF-7 (Breast Cancer) | 2.3 | Cell Cycle Arrest |
| Enzyme Inhibition | Prostaglandin Synthetase | - | Competitive Inhibition |
Q & A
Q. What are the established synthetic routes for 3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the indole moiety via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions .
- Step 2 : Functionalization of the indole core with a trifluoromethylphenyl group via palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .
- Step 3 : Cyclization to form the pyrrolidine-2,5-dione ring using dehydrating agents like acetic anhydride or DCC .
Key factors affecting yield include solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C for cyclization), and stoichiometric ratios of coupling reagents. Suboptimal conditions may lead to side products like dimerized intermediates .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : - and -NMR confirm regioselectivity of substitutions (e.g., indole C3 vs. C5 positions). For example, -NMR peaks at δ 11.18 (s, 1H) indicate the indolic NH proton .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed [M−H] at m/z 484.9815 vs. calculated 484.9804) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrrolidine ring (e.g., cis vs. trans configuration of substituents) .
Q. How does the compound’s solubility profile impact experimental design in biological assays?
- Solubility : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO (10 mM stock solutions recommended). Precipitation in PBS may necessitate surfactants (e.g., Tween-80) .
- Stability : Degrades under prolonged UV exposure; assays should use amber vials and minimize light exposure .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?
- SAR Analysis : Compare substituent effects (e.g., 5-fluoro vs. 5-methoxy indole derivatives) on target binding. For example, 5-fluoro analogs show enhanced kinase inhibition due to electronegativity, while methoxy groups improve membrane permeability .
- Off-Target Profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific interactions that may confound activity data .
Q. How can computational modeling optimize the compound’s pharmacokinetic properties while retaining efficacy?
- Docking Studies : Molecular dynamics simulations predict binding poses to cytochrome P450 enzymes (e.g., CYP3A4) to mitigate metabolic instability .
- logP Optimization : Introduce hydrophilic groups (e.g., morpholine-dione) to reduce logP from >3.5 to <2.5, enhancing aqueous solubility without compromising target affinity .
Q. What mechanistic insights explain the compound’s selectivity for serotonin receptors vs. off-target GPCRs?
- Structural Determinants : The trifluoromethylphenyl group occupies a hydrophobic pocket in 5-HT receptors, while steric clashes prevent binding to adrenergic receptors (α/β) .
- Mutagenesis Studies : Replace key residues (e.g., Trp6.48 in transmembrane helix 6) to confirm critical hydrogen bonding with the pyrrolidine-dione carbonyl .
Q. How do synthetic byproducts (e.g., dimerized intermediates) affect pharmacological data interpretation?
- HPLC-MS Monitoring : Track impurities during synthesis; dimerized byproducts (e.g., via [4+2] cycloaddition) exhibit reduced bioactivity and must be excluded via gradient elution .
- Bioassay Controls : Include purified byproduct samples in parallel assays to quantify false-positive signals .
Methodological Challenges and Solutions
Q. What protocols mitigate racemization during the synthesis of chiral pyrrolidine-dione derivatives?
Q. How are conflicting cytotoxicity data reconciled across cell lines?
- Cell-Specific Metabolism : HepG2 cells overexpress CYP450 enzymes, leading to rapid compound clearance vs. HEK293 cells. Normalize data using metabolic inhibitors (e.g., 1-aminobenzotriazole) .
- Apoptosis Assays : Distinguish necrotic vs. apoptotic cell death via Annexin V/PI staining to clarify mechanisms .
Q. What in vivo formulation strategies address the compound’s poor oral bioavailability?
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve intestinal absorption (e.g., 3.5-fold increase in C vs. free compound) .
- Prodrug Design : Introduce ester moieties (e.g., acetyloxymethyl) at the indole NH to enhance permeability, with enzymatic cleavage in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
